4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid
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Overview
Description
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid typically involves the following steps:
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Formation of the Tetrahydro-2H-pyran-4-yl Intermediate:
- Starting with a suitable precursor, such as 4-hydroxy-2H-pyran, the tetrahydro-2H-pyran-4-yl group can be introduced through hydrogenation reactions.
- Reaction conditions: Hydrogen gas, a palladium on carbon (Pd/C) catalyst, and an appropriate solvent like ethanol under elevated pressure and temperature.
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Attachment to the Pyrimidine Ring:
- The tetrahydro-2H-pyran-4-yl intermediate is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine-4-carboxylic acid.
- Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), and heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
- Continuous flow reactors for hydrogenation steps to ensure consistent reaction conditions.
- Use of automated synthesis platforms to streamline the nucleophilic substitution process.
Types of Reactions:
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Oxidation:
- The tetrahydro-2H-pyran moiety can undergo oxidation to form corresponding lactones.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution:
- The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
- Common reagents: Ammonia (NH₃), thiourea.
Major Products:
- Oxidation products: Lactones.
- Reduction products: Dihydropyrimidines.
- Substitution products: Amino or thio derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the development of novel heterocyclic compounds.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Potential applications in the development of new pharmaceuticals, particularly those targeting specific pathways in disease states.
- Explored for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or modulating enzyme activity, which can alter metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Modulation: Affecting key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-5-carboxylic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyridine-2-carboxylic acid:
Uniqueness:
- The specific substitution pattern of 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid provides unique reactivity and interaction profiles compared to its analogs.
- Its combination of a pyrimidine ring with a tetrahydro-2H-pyran moiety offers distinct advantages in terms of stability and bioactivity.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-(oxan-4-ylmethoxy)pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)10-12-4-1-9(13-10)17-7-8-2-5-16-6-3-8/h1,4,8H,2-3,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLRBUGROFMVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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